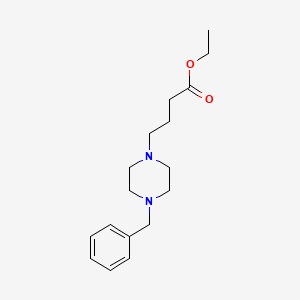
piperazine;sulfamic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Piperazine and sulfamic acid are two distinct compounds that, when combined, form a unique chemical entity. Piperazine is a heterocyclic organic compound with a six-membered ring containing two nitrogen atoms at opposite positions. Sulfamic acid, on the other hand, is a strong inorganic acid with the formula H₃NSO₃. The combination of these two compounds results in a compound that exhibits unique properties and applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of piperazine derivatives often involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . For the preparation of piperazine-sulfamic acid, a common method involves the functionalization of silica nanoparticles with piperazine and sulfamic acid. This process includes thermogravimetric analysis, scanning electron microscopy, infrared spectroscopy, elemental analyses, and ion-exchange pH analysis .
Industrial Production Methods: In industrial settings, the production of piperazine-sulfamic acid can be achieved through a simplified synthetic procedure that involves the use of protonated piperazine in a one-pot-one-step reaction. This method eliminates the need for introducing a protecting group and can be carried out at room or higher temperatures in common solvents with the aid of heterogeneous catalysis by metal ions supported on commercial polymeric resins .
化学反应分析
Types of Reactions: Piperazine-sulfamic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can act as a catalyst in the synthesis of 1,1′-(arylmethylene) diureas and 1,3,5-triazinane-2,4-dithiones from aldehydes and urea derivatives .
Common Reagents and Conditions: Common reagents used in reactions involving piperazine-sulfamic acid include aldehydes, thiourea, and urea derivatives. The reactions are typically carried out under mild conditions with the aid of a catalyst, such as functionalized nanosilica .
Major Products: The major products formed from reactions involving piperazine-sulfamic acid include 1,1′-(arylmethylene) diureas and 1,3,5-triazinane-2,4-dithiones .
科学研究应用
Piperazine-sulfamic acid has a wide range of applications in scientific research. It is used as a recyclable catalyst in organic synthesis, particularly in the preparation of diureas and triazinane derivatives . Additionally, piperazine derivatives are employed in the pharmaceutical industry for the development of drugs with anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant properties . The compound is also utilized in the field of catalysis and metal-organic frameworks (MOFs) for its unique chemical properties .
作用机制
The mechanism of action of piperazine-sulfamic acid involves its interaction with molecular targets and pathways. Piperazine acts as a GABA receptor agonist, binding directly and selectively to muscle membrane GABA receptors. This binding causes hyperpolarization of nerve endings, resulting in the flaccid paralysis of parasitic worms, which are then expelled from the body .
相似化合物的比较
Similar Compounds: Similar compounds to piperazine-sulfamic acid include other piperazine derivatives, such as N-(propylsulfonyl) piperazine and various substituted piperazines . These compounds share similar structural features and chemical properties but may differ in their specific applications and reactivity.
Uniqueness: Piperazine-sulfamic acid is unique due to its combination of piperazine and sulfamic acid, which imparts distinct catalytic properties and reactivity. Its ability to act as a recyclable catalyst in organic synthesis and its applications in pharmaceuticals and catalysis make it a valuable compound in scientific research and industry .
属性
CAS 编号 |
6941-89-5 |
|---|---|
分子式 |
C4H13N3O3S |
分子量 |
183.23 g/mol |
IUPAC 名称 |
piperazine;sulfamic acid |
InChI |
InChI=1S/C4H10N2.H3NO3S/c1-2-6-4-3-5-1;1-5(2,3)4/h5-6H,1-4H2;(H3,1,2,3,4) |
InChI 键 |
DRWIELMMRDEXTB-UHFFFAOYSA-N |
规范 SMILES |
C1CNCCN1.NS(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



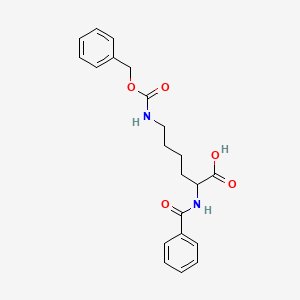
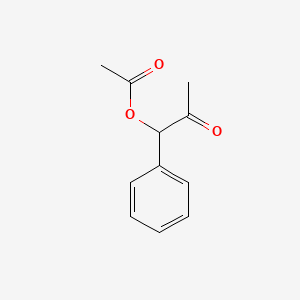
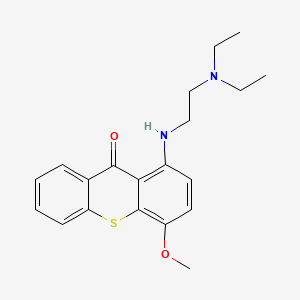

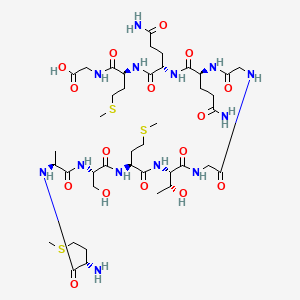
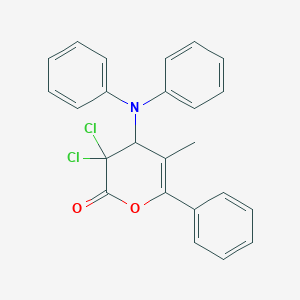
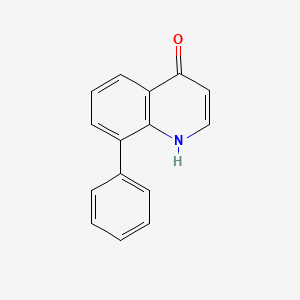
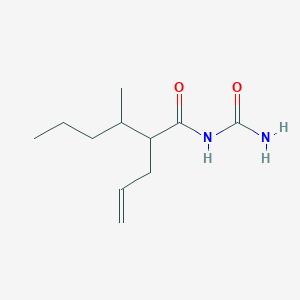
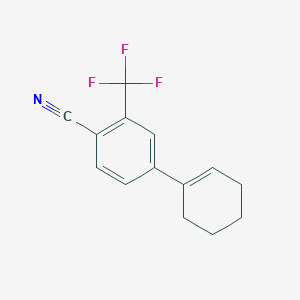

![1-methyl-1-nitroso-3-[2-(6-sulfanylidene-3H-purin-9-yl)ethyl]urea](/img/structure/B14010679.png)
![[Bis(4-iodophenyl)]phenylsulfanium trifluoromethanesulfonate](/img/structure/B14010680.png)
